molecular formula C10H10ClFO3 B13596980 Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13596980
M. Wt: 232.63 g/mol
InChI Key: XNIKRUFTKIUJLY-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate is a chiral ester featuring a halogenated phenyl ring (3-chloro-2-fluoro substitution) and a hydroxy group at the β-position of the propanoate backbone.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10ClFO3/c1-15-10(14)8(13)5-6-3-2-4-7(11)9(6)12/h2-4,8,13H,5H2,1H3

InChI Key

XNIKRUFTKIUJLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C(=CC=C1)Cl)F)O

Origin of Product

United States

Preparation Methods

Preparation of 3-Chloro-2-fluorophenyl Intermediate

  • Starting from halogenated nitrobenzene derivatives such as 1,3-dichloro-2-fluoro-4-nitrobenzene or 3-chloro-1,2-difluoro-4-nitrobenzene, selective nucleophilic substitution with sodium methoxide introduces methoxy groups, yielding regioisomeric or single regioisomer intermediates.
  • Reaction conditions: Temperature range 5°C to 60°C (preferably 20°C to 40°C), reaction time 5 to 12 hours.
  • The product isolation involves dilution with water followed by extraction with organic solvents such as ethyl acetate or methyl tert-butyl ether (MTBE).

Reduction and Functional Group Transformation

  • The nitro group on the aromatic ring is reduced using suitable reducing agents (e.g., catalytic hydrogenation or chemical reductants) to afford the corresponding aniline or phenol derivatives.
  • These intermediates are then converted to the desired hydroxy-substituted aromatic compounds through further functional group manipulations.

Formation of the Hydroxypropanoate Ester

  • The hydroxypropanoate moiety is introduced via esterification of the corresponding hydroxy acid with methanol.
  • Acid catalysts such as sulfuric acid or hydrochloric acid are typically used to promote esterification.
  • The reaction conditions involve refluxing methanol with the hydroxy acid under acidic conditions until the esterification is complete.
  • Purification is achieved by standard organic workup and chromatographic techniques.

Alternative Synthetic Routes

  • Chlorination of methyl 3-hydroxypropanoate using reagents like thionyl chloride or phosphorus pentachloride can yield chlorinated hydroxypropanoate esters, which can be further functionalized to introduce the aromatic substituent.
  • Multi-step processes involving nucleophilic substitution and reduction steps have been patented for related halogenated aromatic esters, indicating potential pathways for this compound.

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Nucleophilic substitution 20–40°C, 5–12 h, NaOCH3, solvent-free or alcohol solvent 85–98 High regioselectivity with 3-chloro-2-fluoro isomer predominating
Reduction of nitro group Reducing agent (e.g., Pd/C, H2), solvent (ethanol or similar) 80–95 Clean conversion to amine or phenol intermediate
Esterification Methanol, H2SO4 or HCl catalyst, reflux 75–90 Acid-catalyzed esterification of hydroxy acid to methyl ester
Chlorination (alternative) Thionyl chloride or PCl5, dichloromethane solvent, controlled temp 70–85 Selective chlorination of hydroxypropanoate

Analytical Characterization

  • NMR Spectroscopy: 1H NMR and 13C NMR confirm the presence of aromatic protons, hydroxy and ester groups, and the substitution pattern on the aromatic ring.
  • Mass Spectrometry: High-resolution MS verifies molecular ion peaks consistent with C10H10ClFO3.
  • Chromatography: Purity and isolation are confirmed by chromatographic techniques such as HPLC or column chromatography.

Example data from related compounds show:

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm) HRMS (m/z) Found/Calcd
Methyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate 7.75 (d), 5.64 (s), 3.80 (s) 188.0, 166.0, 144.6, 57.6, 53.8 263.0439 / 263.0445 (M+Na)+
Methyl (s)-3-(2-fluorophenyl)-3-hydroxypropanoate Aromatic protons, hydroxy at ~4.5 ppm Ester carbonyl at ~170 ppm Consistent with C10H11FO3

These data confirm structural integrity and purity of synthesized compounds.

Summary and Recommendations

The preparation of this compound is best achieved through:

  • Selective nucleophilic aromatic substitution on halogenated nitrobenzene precursors.
  • Reduction to functionalized aromatic intermediates.
  • Acid-catalyzed esterification with methanol to form the methyl hydroxypropanoate ester.

Careful control of reaction conditions such as temperature, solvent choice, and catalyst loading is critical for maximizing yield and regioselectivity. Organic solvents like ethyl acetate and MTBE are preferred for extraction and purification steps. Analytical verification using NMR and HRMS is essential to confirm product identity and purity.

Scientific Research Applications

Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets, leading to its observed biological effects. The exact pathways and molecular interactions are subject to ongoing research.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The substitution pattern on the phenyl ring significantly impacts electronic, steric, and bioactive properties. Key analogs include:

Compound Name Substituents Molecular Formula Key Features Biological Activity Source
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate 4-Cl C₁₀H₁₁ClO₃ Single Cl at para position; lacks fluorine Not explicitly reported
Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate 2,4-diCl C₁₀H₁₀Cl₂O₃ Two Cl atoms at ortho/para positions Higher lipophilicity vs. mono-halogenated analogs
Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate 5-Cl, 2-OCH₃ C₁₁H₁₁ClO₄ Methoxy group enhances electron density Potential for altered receptor binding
(R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate 4-F C₁₀H₁₁FO₃ Single F at para position; R-configuration Stereochemistry may influence bioactivity (e.g., enzyme interactions)
Ethyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate 3,4-diOH C₁₁H₁₄O₅ Dihydroxy groups increase polarity and antioxidant capacity Demonstrated DPPH radical scavenging activity superior to Danshensu

Key Observations :

  • Hydroxy Group : The β-hydroxy group enables hydrogen bonding, influencing solubility and interactions with biological targets (e.g., enzymes or receptors) .
  • Stereochemistry: Chiral analogs like (R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate highlight the role of enantiomeric purity in bioactivity, a critical factor in drug design .

Ester Backbone Modifications

Variations in the ester group or propanoate chain can alter metabolic stability and pharmacokinetics:

Compound Name Ester Group Chain Modification Key Features
Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate Methyl Unmodified hydroxypropanoate Standard ester for stability and bioavailability
Ethyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate Ethyl Ethyl ester increases lipophilicity Enhanced membrane permeability vs. methyl esters
Methyl 2-(3-chlorophenyl)-2-methylpropanoate Methyl Branched methyl group at α-position Increased steric hindrance; potential for reduced enzymatic degradation

Key Observations :

  • Ester Choice : Methyl esters are typically more hydrolytically stable than ethyl esters, favoring prolonged circulation .
  • Chain Branching: Branched chains (e.g., 2-methylpropanoate) may reduce metabolic clearance but could hinder target binding .

Biological Activity

Methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate is a synthetic compound that has garnered attention in various fields of biological research. Its unique chemical structure, featuring a chloro and a fluoro substituent on the aromatic ring, suggests potential biological activities that merit investigation. This article reviews the current understanding of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C10H10ClFO3\text{C}_{10}\text{H}_{10}\text{ClF}\text{O}_3

This structure includes:

  • A methyl ester group.
  • A hydroxy group, which can influence its solubility and reactivity.
  • Chloro and fluoro substituents that may affect its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of halogen atoms is known to enhance the lipophilicity and membrane permeability of compounds, potentially increasing their efficacy against microbial cells.
  • Anticancer Potential : In vitro studies have indicated that this compound may inhibit the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be elucidated.
  • Enzyme Inhibition : There are indications that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This could have implications for drug design, particularly in targeting metabolic diseases.

Case Studies

  • Antimicrobial Activity Assessment
    • A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential use as an antimicrobial agent .
  • Anticancer Activity in Cell Lines
    • In a series of experiments involving breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell proliferation. Flow cytometry analysis revealed an increase in apoptotic cells, indicating a mechanism involving programmed cell death .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in breast cancer cell lines
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The hydroxy group may facilitate hydrogen bonding with protein targets, while the halogen substituents can enhance binding affinity through hydrophobic interactions.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing methyl 3-(3-chloro-2-fluorophenyl)-2-hydroxypropanoate?

The synthesis typically involves multi-step reactions, including halogenation and esterification. A common approach starts with halogen-substituted phenyl precursors, such as 3-chloro-2-fluorobenzyl bromide, reacted with methyl propanoate derivatives under basic conditions (e.g., sodium hydride in DMF). Temperature control (60–80°C) and aprotic solvents (e.g., DMF, THF) are critical to minimize side reactions like hydrolysis or undesired substitutions . For scale-up, continuous flow reactors may enhance efficiency by improving heat transfer and reducing reaction times .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm regiochemistry and substituent positions.
  • HPLC with UV detection for purity assessment, particularly to resolve enantiomers if chiral centers are present.
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray crystallography (using SHELX programs for refinement) to resolve ambiguities in stereochemistry or crystal packing .

Q. What biological activities have been preliminarily observed for this compound?

Structural analogs with halogenated phenyl and hydroxypropanoate moieties exhibit anti-inflammatory and anticancer properties. For example, 3-(3-chloro-2-fluorophenyl)-2-oxopropanoic acid shows inhibition of COX-2 and NF-κB pathways, while brominated analogs demonstrate cytotoxicity in cancer cell lines . These effects are attributed to hydrophobic interactions (via halogen substituents) and hydrogen bonding (via hydroxyl groups) with target proteins .

Advanced Research Questions

Q. How do halogen substituents (Cl, F) influence the compound’s reactivity and bioactivity compared to other halogens (e.g., Br)?

  • Electron-withdrawing effects : Fluorine increases electrophilicity at the phenyl ring, enhancing binding to electron-rich enzyme pockets. Chlorine balances hydrophobicity and steric bulk.
  • Bioactivity : Brominated analogs (e.g., methyl 3-(2-bromo-5-methoxyphenyl)-2-hydroxypropanoate) show higher cytotoxicity but lower metabolic stability than chloro/fluoro derivatives due to larger atomic radius and slower cleavage rates .
  • Synthetic challenges : Bromine may require milder conditions to avoid debromination, while fluorine demands anhydrous environments to prevent hydrolysis .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or HRMS fragments)?

  • Dynamic effects : Use variable-temperature NMR to assess conformational exchange or tautomerism.
  • Isotopic labeling : ¹⁸O labeling in ester groups can clarify hydrolysis artifacts in MS.
  • Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts or fragmentation pathways to validate experimental data .

Q. What advanced methodologies are recommended for studying its enzyme interaction mechanisms?

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities (KD) and thermodynamics.
  • Cryo-EM or molecular docking (using programs like AutoDock) to visualize binding modes, leveraging the compound’s halogenated aryl group for hydrophobic pocket interactions .
  • Kinetic assays with fluorogenic substrates to measure inhibition constants (Ki) for target enzymes like kinases or proteases .

Q. How can structural analogs be designed to improve metabolic stability without compromising activity?

  • Bioisosteric replacement : Substitute the ester group with amides or carbamates to reduce esterase-mediated hydrolysis.
  • Deuterium labeling : Replace hydrogen atoms at metabolically labile positions (e.g., α to the ester) to slow oxidative degradation.
  • Prodrug strategies : Mask the hydroxyl group as a phosphate ester for targeted release in low-pH environments (e.g., tumor microenvironments) .

Methodological Notes

  • Data interpretation : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR prediction) to resolve ambiguities .
  • Contradictory results : Replicate experiments under inert atmospheres to rule out oxidation artifacts, especially for fluoro-substituted compounds .
  • Scale-up challenges : Pilot continuous flow synthesis to mitigate exothermic risks in halogenation steps .

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